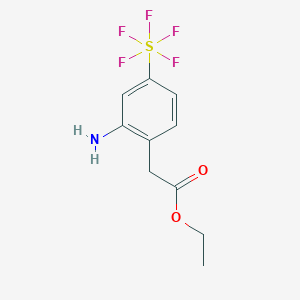

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F5NO2S/c1-2-18-10(17)5-7-3-4-8(6-9(7)16)19(11,12,13,14)15/h3-4,6H,2,5,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCJQLATUOBMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164674 | |

| Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-90-1 | |

| Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. One approach involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes and optimization of reaction conditions are crucial for large-scale production. The incorporation of the pentafluorosulfanyl group is achieved using robust and efficient synthetic methodologies .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate has diverse applications in scientific research, including:

Medicinal Chemistry: The compound is used in the development of drug analogues with improved biological activities.

Material Science: Its unique structure makes it suitable for the synthesis of advanced materials with specific properties.

Pharmaceutical Development: The compound is utilized in the design and synthesis of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate involves its interaction with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The –SF₅ group exhibits stronger electron-withdrawing effects compared to –NO₂ or –F, significantly lowering the electron density of the aromatic ring. This enhances electrophilic substitution reactivity at meta/para positions . In contrast, the amino group (–NH₂) is electron-donating, creating an electronic contrast that may direct regioselective reactions.

Crystallographic Behavior: Ethyl 2-amino-4-(3-nitrophenyl)acetate forms a 3D network via N–H⋯O hydrogen bonds and π–π stacking, enhancing thermal stability . Ethyl 2-(2,4-difluorophenyl)acetate lacks hydrogen-bond donors, relying on van der Waals interactions for crystal packing .

Synthetic Utility: Nitro-substituted analogs (e.g., Ethyl (2-nitro-4-SF₅-phenyl)acetate) serve as precursors for amino derivatives via catalytic hydrogenation or metal-mediated reduction . Fluorinated phenyl acetates (e.g., Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, CAS 1193392-97-0) highlight the role of fluorine in improving blood-brain barrier penetration in drug candidates .

Pharmacological and Industrial Relevance

- SF₅-Containing Compounds : The –SF₅ group’s metabolic stability and lipophilicity make it valuable in designing kinase inhibitors and antimicrobial agents. For example, Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-nitrobenzamido)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-15-0) demonstrates triazole-based bioactivity .

- Amino vs. Nitro Derivatives: Amino-substituted esters are preferred for further functionalization (e.g., amide coupling), while nitro derivatives are intermediates for reduced forms. Ethyl 2-amino-4-(3-nitrophenyl)acetate’s use in Michael addition reactions underscores its role in heterocyclic synthesis .

Biological Activity

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate is a compound of significant interest in medicinal chemistry due to the unique properties imparted by the pentafluorosulfanyl (SF5) group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Overview of the Pentafluorosulfanyl Group

The pentafluorosulfanyl group is recognized for its high electronegativity and lipophilicity, which can enhance the biological activity of compounds. The SF5 substituent is considered a bioisostere of the trifluoromethyl (CF3) group, potentially offering improved pharmacological profiles in various therapeutic contexts, including anti-inflammatory and anticancer applications .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The SF5 group can be introduced via electrophilic aromatic substitution or other methods that allow for the selective functionalization of aromatic rings. The stability and reactivity of the SF5 group make it a valuable component in drug design .

Anticancer Properties

Recent studies have indicated that compounds containing the SF5 moiety exhibit promising anticancer activity. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays on various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell growth effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of SF5-containing compounds has been highlighted in several studies. Inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response, has been observed with certain derivatives, suggesting that this compound may possess anti-inflammatory properties .

Case Studies and Research Findings

- In vitro Studies : A study conducted on HepG2 cells showed that SF5-substituted compounds could significantly reduce lipid accumulation, indicating potential benefits in metabolic disorders such as non-alcoholic fatty liver disease .

- Agonistic Activity : Research has demonstrated that certain SF5 derivatives exhibit agonistic activity on androgen receptors, which may have implications for treating conditions like muscle wasting and osteoporosis .

- Comparative Analysis : A comparative study analyzed various SF5-containing compounds against traditional CF3 analogs. The results indicated that SF5 compounds often displayed superior biological activity, particularly in terms of receptor binding affinity and metabolic stability .

Data Table: Biological Activity Comparison

Q & A

Q. What are the common synthetic routes for preparing Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate?

The compound can be synthesized via Michael addition reactions , leveraging methodologies similar to fluorinated heterocyclic systems. For example, ethyl cyanoacetate can react with fluorinated arylidene intermediates in ethanol under reflux, catalyzed by piperidine (yield: ~68%) . Key steps include:

- Cyclocondensation : Nucleophilic attack of the cyanoacetate on the arylidene, followed by intramolecular cyclization.

- Optimization : Reflux conditions (6 hours) and ethanol as solvent ensure efficient reaction progression.

This method aligns with strategies for fluorinated analogs, where electron-withdrawing groups (e.g., pentafluorosulfanyl) stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms the coplanarity of fused aromatic systems (e.g., dihedral angles ~86.9° between rings) .

- LC-MS/MS : Detects fluorinated byproducts and validates purity, especially given the compound’s PFAS-like stability .

- NMR spectroscopy : Assigns signals for the pentafluorosulfanyl group (19F NMR) and acetate/amino protons (1H NMR) .

Advanced Research Questions

Q. How does the pentafluorosulfanyl group influence crystal packing and intermolecular interactions?

The pentafluorosulfanyl (SF5) group enhances π-π stacking and hydrogen bonding. In crystal structures:

- Hydrogen bonds : N–H⋯O interactions between the amino group and carbonyl oxygen (distance: ~2.89 Å) stabilize the 3D network .

- π-π interactions : Aromatic rings of the benzothienopyran system and fluorinated phenyl groups contribute to dense packing (angle: ~86.9°) .

Methodological tip : Use single-crystal XRD with refinement parameters (R factor <0.05) to resolve subtle steric effects from the SF5 group .

Q. How can researchers address contradictions in spectral data for fluorinated analogs?

- Cross-validation : Combine LC-MS/MS (for fluorinated fragments), 19F NMR (for SF5 environment), and XRD (for structural confirmation) .

- Isotopic labeling : Introduce 13C/15N labels to trace reaction pathways and validate intermediates .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Q. What strategies mitigate decomposition of the pentafluorosulfanyl group during synthesis?

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of the SF5 group .

- Low-temperature catalysis : Use phase-transfer catalysts (e.g., TBAB) to reduce thermal degradation .

- Post-synthetic stabilization : Purify via recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate stable crystalline forms .

Q. How does the SF5 group affect reaction kinetics in nucleophilic substitutions?

The strong electron-withdrawing nature of SF5 slows nucleophilic attack at the phenyl ring. To enhance reactivity:

- Activate intermediates : Use Lewis acids (e.g., BF3·Et2O) to polarize the C–F bond .

- Microwave-assisted synthesis : Accelerate reactions by reducing activation energy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.